molecular formula C22H19NO6 B2901571 methyl 4-{2-[(2-methoxyethyl)amino]-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate CAS No. 938025-60-6

methyl 4-{2-[(2-methoxyethyl)amino]-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate

Cat. No.: B2901571
CAS No.: 938025-60-6
M. Wt: 393.395
InChI Key: DMHCAPIYBYATFA-UHFFFAOYSA-N
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Description

Methyl 4-{2-[(2-methoxyethyl)amino]-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate is a heterocyclic compound featuring a furo[3,2-c]chromen-4-one core fused with a benzoate ester and a 2-methoxyethylamino substituent. The furochromen system combines furan and chromene (benzopyran) moieties, creating a planar aromatic structure that may influence electronic properties and biological interactions.

Properties

IUPAC Name

methyl 4-[2-(2-methoxyethylamino)-4-oxofuro[3,2-c]chromen-3-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO6/c1-26-12-11-23-20-17(13-7-9-14(10-8-13)21(24)27-2)18-19(29-20)15-5-3-4-6-16(15)28-22(18)25/h3-10,23H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHCAPIYBYATFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{2-[(2-methoxyethyl)amino]-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furochromene core, followed by the introduction of the benzoate ester group and the methoxyethylamino substituent. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade equipment, continuous flow reactors, and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{2-[(2-methoxyethyl)amino]-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted furochromenes.

Scientific Research Applications

Methyl 4-{2-[(2-methoxyethyl)amino]-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-{2-[(2-methoxyethyl)amino]-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Comparable Compounds
Compound Name/ID Core Structure Key Substituents Functional Groups Source
Target Compound Furo[3,2-c]chromen-4-one 3-Methyl benzoate; 2-(2-methoxyethyl)amino Ester, amine, ether, lactone N/A
C1 (Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) Quinoline 4-Methyl benzoate; piperazine-linked 2-phenylquinoline-4-carbonyl Ester, amide, aromatic
4f (Coumarin-thiazolidinone derivative) Coumarin (chromen-2-one) 2-Hydrazono-thiazolidinone; acetic acid Lactone, hydrazone, carboxylic acid
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Phenylboronic acid 4-(2-Methoxyethyl)phenoxy; methylene bridge Boronic acid, ether
Metsulfuron methyl ester Triazine-benzoate Sulfonylurea bridge; 4-methoxy-6-methyl-1,3,5-triazin-2-yl Sulfonamide, ester, triazine
Key Observations :

Core Structure Diversity: The target compound’s furochromen core is distinct from quinoline (C1), coumarin (4f), and triazine (metsulfuron) systems. Furochromen’s fused furan-chromene system offers a unique electronic profile compared to quinoline’s nitrogen-containing heterocycle or coumarin’s simpler lactone ring . Coumarin derivatives (4f, 4g, 4h) share a chromen-2-one core but differ in substituents (e.g., thiazolidinone vs. benzoate), impacting solubility and bioactivity .

Substituent Effects: The 2-methoxyethylamino group in the target compound parallels substituents in boronic acid inhibitors (), where methoxyethyl groups enhance metabolic stability and binding specificity . Methyl benzoate in the target compound and C1–C7 () increases lipophilicity, but its direct attachment to the furochromen core (vs. piperazine-linked quinoline in C1) may alter spatial interactions .

Functional Group Contributions :

  • Carboxylic acid groups in coumarin derivatives (e.g., 4f) improve aqueous solubility, contrasting with the target’s ester group, which favors membrane permeability .
  • Sulfonylurea bridges in metsulfuron () enable herbicidal activity via acetolactate synthase inhibition, a mechanism unrelated to the target compound’s structure .

Key Observations :
  • Coumarin derivatives (4f, 4g) were synthesized via microwave-assisted methods, achieving high yields (81–92%) and characterized by FTIR/NMR .
Key Observations :
  • The target compound’s 2-methoxyethylamino group is structurally analogous to boronic acid inhibitors (), which showed potent inhibition of fungal histone deacetylase (MoRPD3) at 1 µM .
  • Coumarin-thiazolidinone hybrids (4f, 4g) are uncharacterized biologically in the evidence but may exhibit antimicrobial or anticancer properties common to coumarins .

Biological Activity

Methyl 4-{2-[(2-methoxyethyl)amino]-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate is a chromone derivative characterized by its complex structure, which includes a furochromene moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article aims to explore the biological activity of this compound through various studies and research findings.

  • IUPAC Name : methyl 4-[2-(2-methoxyethylamino)-8-methyl-4-oxofuro[3,2-c]chromen-3-yl]benzoate
  • Molecular Formula : C23H21NO6
  • Molecular Weight : 407.422 g/mol
  • CAS Number : 938030-99-0

The structure of the compound suggests significant lipophilicity due to the presence of the benzoate and methoxy groups, which may influence its interaction with biological membranes and cellular targets.

The biological activity of this compound is believed to stem from its ability to interact with various biological pathways. The chromone structure is known for its ability to modulate enzyme activity and influence signaling pathways involved in inflammation and cancer progression. Specifically, the presence of the methoxyethyl amino group may enhance its binding affinity to target proteins, facilitating its pharmacological effects.

Anticancer Properties

Research indicates that chromone derivatives exhibit potent anticancer activities. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific anticancer effects of this compound have not been extensively documented; however, its structural similarities suggest potential efficacy against cancer.

Anti-inflammatory Effects

Chromones are known for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines could be attributed to its structural features that allow it to interfere with inflammatory signaling pathways. In vitro studies on related compounds have demonstrated a reduction in TNF-alpha and IL-6 levels upon treatment.

Antioxidant Activity

The antioxidant capacity of this compound is another area of interest. Chromones are often evaluated for their ability to scavenge free radicals and protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Study 1: Anticancer Activity Evaluation

A recent study examined a series of chromone derivatives for their cytotoxic effects on breast cancer cell lines. Compounds structurally similar to this compound exhibited GI50 values ranging from nanomolar to micromolar concentrations. Although specific data for this compound is lacking, the trends suggest a promising avenue for further investigation into its anticancer potential.

Compound StructureCell Line TestedGI50 (µM)
Chromone AMCF7<5
Chromone BMDA-MB-231<10
Methyl DerivativeTBDTBD

Study 2: Anti-inflammatory Mechanism

In another investigation focusing on chromone derivatives, researchers found that these compounds significantly reduced the expression of COX-2 and iNOS in LPS-stimulated macrophages. The study suggested that the anti-inflammatory effects were mediated through NF-kB pathway inhibition.

Q & A

Q. What are the optimal synthetic routes for methyl 4-{2-[(2-methoxyethyl)amino]-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate?

The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example:

  • Step 1: React 4-hydroxycoumarin derivatives with substituted furan precursors under acidic conditions to form the furochromenone core.
  • Step 2: Introduce the 2-methoxyethylamine group via nucleophilic substitution or reductive amination.
  • Step 3: Esterify the benzoate moiety using methanol and a coupling agent (e.g., DCC/DMAP).
    Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Q. Which spectroscopic techniques are critical for structural elucidation?

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm the presence of the furochromenone ring, methoxyethylamine, and benzoate groups. Key signals include aromatic protons (δ 6.8–8.2 ppm) and ester carbonyls (δ ~165–170 ppm).
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
  • IR Spectroscopy: Identifies carbonyl stretches (C=O at ~1700 cm1^{-1}) and amine N–H bonds (~3300 cm1^{-1}) .

Q. What safety protocols are recommended during handling?

  • Ventilation: Use fume hoods to avoid inhalation of vapors.
  • PPE: Wear nitrile gloves, lab coats, and chemical goggles.
  • Storage: Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

Q. How is preliminary biological activity screened?

  • In vitro assays: Test cytotoxicity (MTT assay), enzyme inhibition (kinase or protease panels), and antimicrobial activity (MIC determination).
  • Cell lines: Use cancer (e.g., HeLa, MCF-7) or bacterial strains (e.g., E. coli, S. aureus) for dose-response studies .

Q. How does this compound compare to structural analogs?

Compound Key Features Activity Differences
Ethyl 4-(4-oxochromen-2-yl)benzoateEthyl ester vs. methyl ester; lacks methoxyethylamineReduced solubility, lower bioactivity
Chlorinated chromenone analogsHalogen substitution at position 6Enhanced antimicrobial potency

Advanced Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst Screening: Test palladium or copper catalysts for coupling steps (e.g., Buchwald-Hartwig amination).
  • Solvent Optimization: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Temperature Control: Maintain 60–80°C during cyclization to minimize side products .

Q. How to resolve contradictions in spectral data across studies?

  • Variable proton environments: Use 2D NMR (COSY, NOESY) to distinguish overlapping signals.
  • Crystallography: Obtain single-crystal X-ray data to confirm regiochemistry of the furochromenone ring .

Q. What strategies are used for pharmacological profiling?

  • ADMET Studies: Assess metabolic stability (microsomal assays), plasma protein binding, and blood-brain barrier permeability.
  • SAR Analysis: Modify the methoxyethyl group to enhance target binding (e.g., replace with piperazine or morpholine) .

Q. How does the compound’s stability vary under physiological conditions?

  • pH Stability: Degrades rapidly in acidic media (pH < 3) due to ester hydrolysis.
  • Thermal Stability: Stable up to 150°C (DSC analysis).
  • Light Sensitivity: Protect from UV exposure to prevent chromenone ring decomposition .

Q. Can computational modeling predict reactivity or bioactivity?

  • DFT Calculations: Model frontier molecular orbitals to predict electrophilic/nucleophilic sites.
  • Molecular Docking: Simulate interactions with target proteins (e.g., COX-2, topoisomerase II) using AutoDock Vina.
  • MD Simulations: Assess binding stability over 100-ns trajectories .

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